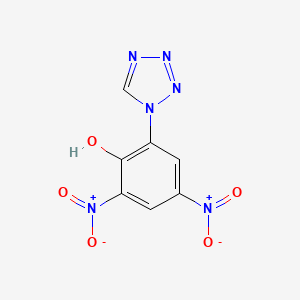
2,4-Dinitro-6-(tetrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-6-(tetrazol-1-yl)phenol is a compound that belongs to the class of nitrophenols and tetrazoles. It is known for its energetic properties and is used in various applications, particularly in the field of energetic materials. The compound consists of a phenol ring substituted with two nitro groups and a tetrazole ring, which contributes to its high energy content and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-(tetrazol-1-yl)phenol typically involves the nitration of a phenol derivative followed by the introduction of a tetrazole ring. One common method involves the nitration of 2,4-dinitrophenol using a mixture of nitric acid and sulfuric acid. The resulting 2,4-dinitrophenol is then reacted with sodium azide in the presence of a suitable catalyst to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-6-(tetrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation products include quinones and other oxidized derivatives.
Reduction: Reduction leads to the formation of 2,4-diamino-6-(tetrazol-1-yl)phenol.
Substitution: Substitution reactions yield various alkylated or acylated derivatives.
Scientific Research Applications
2,4-Dinitro-6-(tetrazol-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-6-(tetrazol-1-yl)phenol involves its ability to release a significant amount of energy upon decomposition. The nitro groups and tetrazole ring contribute to the compound’s high energy content. Upon activation, the compound undergoes rapid decomposition, releasing gases and heat. This property makes it useful in applications requiring high-energy materials .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the tetrazole ring.
2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol: Another nitrophenol with a tetrazole ring but different substitution pattern.
Picric Acid: Contains three nitro groups on a phenol ring but no tetrazole ring.
Uniqueness
2,4-Dinitro-6-(tetrazol-1-yl)phenol is unique due to the presence of both nitro groups and a tetrazole ring, which contribute to its high energy content and reactivity. This combination makes it particularly useful in the field of energetic materials, where high energy release is required .
Properties
CAS No. |
206444-04-4 |
|---|---|
Molecular Formula |
C7H4N6O5 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2,4-dinitro-6-(tetrazol-1-yl)phenol |
InChI |
InChI=1S/C7H4N6O5/c14-7-5(11-3-8-9-10-11)1-4(12(15)16)2-6(7)13(17)18/h1-3,14H |
InChI Key |
VPBHUWXWBDHQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N2C=NN=N2)O)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


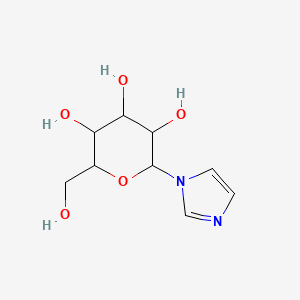


![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
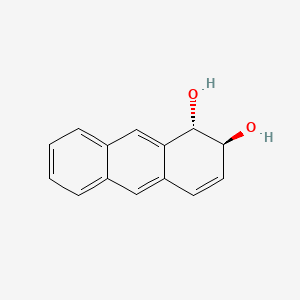
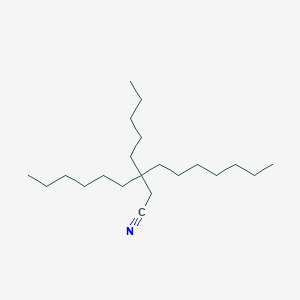
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)
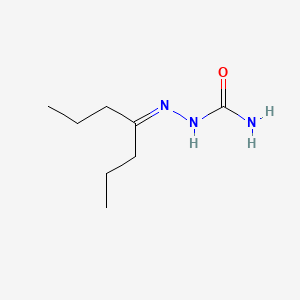
![N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14155560.png)
![(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14155564.png)
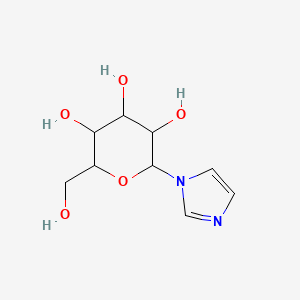
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)
![1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one](/img/structure/B14155575.png)
